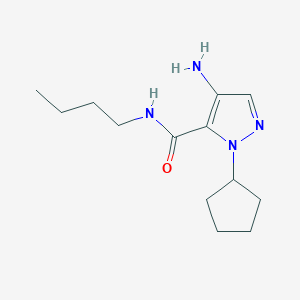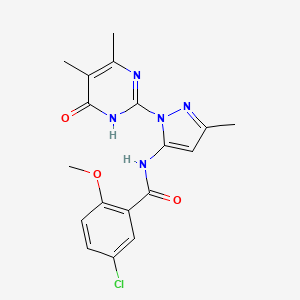![molecular formula C16H13N3O2 B2780033 2-[N-(3-Aminopyridin-2-yl)-C-methylcarbonimidoyl]-3-hydroxyinden-1-one CAS No. 1023584-93-1](/img/structure/B2780033.png)
2-[N-(3-Aminopyridin-2-yl)-C-methylcarbonimidoyl]-3-hydroxyinden-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[N-(3-Aminopyridin-2-yl)-C-methylcarbonimidoyl]-3-hydroxyinden-1-one (2-AMC) is an organic compound that has been widely studied due to its unique properties and potential applications in the scientific research field. It is a derivative of indenone, a type of hydroxyindenone, and is synthesized through a reaction between 3-aminopyridine and methylcarbonimidoyl chloride. 2-AMC has been used in a variety of research applications, including as a fluorescent probe for the detection of biomolecules, as a potential anticancer agent, and as an inhibitor of enzymes.
Applications De Recherche Scientifique
2-[N-(3-Aminopyridin-2-yl)-C-methylcarbonimidoyl]-3-hydroxyinden-1-one has been used in a variety of scientific research applications, including as a fluorescent probe for the detection of biomolecules, as an inhibitor of enzymes, and as a potential anticancer agent. In particular, this compound has been used as a fluorescent probe for the detection of proteins, nucleic acids, and other biomolecules. It has also been used as an inhibitor of enzymes, such as cytochrome P450, and as a potential anticancer agent.
Mécanisme D'action
Target of Action
The compound, also known as 2-[N-(3-Aminopyridin-2-yl)-C-methylcarbonimidoyl]-3-hydroxyinden-1-one, is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various targets.
Mode of Action
Indole derivatives, which this compound is a part of, are known to interact with their targets and cause changes that lead to various biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Given the wide range of biological activities exhibited by indole derivatives , it can be inferred that this compound may affect multiple biochemical pathways.
Result of Action
Given the broad spectrum of biological activities exhibited by indole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.
Avantages Et Limitations Des Expériences En Laboratoire
2-[N-(3-Aminopyridin-2-yl)-C-methylcarbonimidoyl]-3-hydroxyinden-1-one has a number of advantages and limitations when used in laboratory experiments. One of the major advantages of this compound is its stability, as it is stable under a wide range of conditions. Furthermore, it is relatively easy to synthesize and is relatively inexpensive. Additionally, it is non-toxic and has a low environmental impact. However, one of the major limitations of this compound is its solubility, as it is only slightly soluble in water and organic solvents.
Orientations Futures
2-[N-(3-Aminopyridin-2-yl)-C-methylcarbonimidoyl]-3-hydroxyinden-1-one has a number of potential future applications and directions. One potential application is as a fluorescent probe for the detection of proteins, nucleic acids, and other biomolecules. Additionally, it could be used as an inhibitor of enzymes, such as cytochrome P450, and as a potential anticancer agent. Furthermore, it could be used as a tool to study the structure and function of proteins, nucleic acids, and other biomolecules. Additionally, it could be used to study the mechanism of action of drugs, as well as to develop new drugs. Finally, it could be used to develop new fluorescent probes for the detection of biomolecules.
Méthodes De Synthèse
The synthesis of 2-[N-(3-Aminopyridin-2-yl)-C-methylcarbonimidoyl]-3-hydroxyinden-1-one involves a reaction between 3-aminopyridine and methylcarbonimidoyl chloride. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, and is usually conducted in a solvent such as dichloromethane or acetonitrile. The reaction is typically carried out at room temperature and is complete within a few hours. The reaction yields a white solid which is then purified by recrystallization.
Propriétés
IUPAC Name |
2-[N-(3-aminopyridin-2-yl)-C-methylcarbonimidoyl]-3-hydroxyinden-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2/c1-9(19-16-12(17)7-4-8-18-16)13-14(20)10-5-2-3-6-11(10)15(13)21/h2-8,20H,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STYXDJZDIHSWJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NC1=C(C=CC=N1)N)C2=C(C3=CC=CC=C3C2=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3,7,9-Trimethyl-1-phenacyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2779957.png)


![N-(3-chloro-4-methylphenyl)-7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2779963.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)acetamide](/img/structure/B2779967.png)


![4-Bromo-2-[bromo(difluoro)methyl]-1H-benzimidazole](/img/structure/B2779971.png)
![N-(3-fluorophenyl)-3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2779972.png)
